Tert-butyl N-[(1R,2S,4S)-3-formyl-2-bicyclo[2.2.1]heptanyl]carbamate
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Overview
Description
Tert-butyl N-[(1R,2S,4S)-3-formyl-2-bicyclo[221]heptanyl]carbamate is a complex organic compound characterized by its bicyclic structure and the presence of a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R,2S,4S)-3-formyl-2-bicyclo[2.2.1]heptanyl]carbamate typically involves multiple steps, starting with the formation of the bicyclic heptanyl core. This can be achieved through a Diels-Alder reaction, followed by subsequent functional group modifications to introduce the formyl and carbamate groups.
Industrial Production Methods: In an industrial setting, the compound is likely produced through a combination of chemical reactions that optimize yield and purity. This may involve the use of catalysts and specific reaction conditions to ensure the desired stereochemistry and functional groups are correctly formed.
Types of Reactions:
Oxidation: The formyl group in the compound can undergo oxidation reactions to form carboxylic acids.
Reduction: The carbamate group can be reduced to amines under certain conditions.
Substitution: The tert-butyl group can participate in substitution reactions, often requiring strong nucleophiles.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromic acid.
Reduction reactions might involve hydrogenation with palladium on carbon.
Substitution reactions could employ nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation typically yields carboxylic acids.
Reduction can produce amines.
Substitution reactions can lead to various alkylated derivatives.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules. Its bicyclic structure and functional groups make it a valuable building block in organic synthesis.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to undergo various chemical transformations allows for the development of new drugs with specific biological activities.
Industry: In the industrial sector, tert-butyl N-[(1R,2S,4S)-3-formyl-2-bicyclo[2.2.1]heptanyl]carbamate can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new materials with enhanced performance characteristics.
Mechanism of Action
The mechanism by which tert-butyl N-[(1R,2S,4S)-3-formyl-2-bicyclo[2.2.1]heptanyl]carbamate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets through binding to enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic structure but may have different functional groups.
Tert-butyl carbamate derivatives: These compounds have the tert-butyl carbamate group but differ in the rest of their structure.
Uniqueness: Tert-butyl N-[(1R,2S,4S)-3-formyl-2-bicyclo[221]heptanyl]carbamate is unique due to its specific combination of the bicyclic heptanyl core, the formyl group, and the tert-butyl carbamate group
Properties
IUPAC Name |
tert-butyl N-[(1R,2S,4S)-3-formyl-2-bicyclo[2.2.1]heptanyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-11-9-5-4-8(6-9)10(11)7-15/h7-11H,4-6H2,1-3H3,(H,14,16)/t8-,9+,10?,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRDWBUTDRBGSD-IXMYILBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CCC(C2)C1C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1[C@@H]2CC[C@@H](C2)C1C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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